BenchChemオンラインストアへようこそ!

GABAA receptor agent 4

GABAAR subtype selectivity Extrasynaptic receptor pharmacology 3,9-diazaspiro[5.5]undecane antagonists

GABAA receptor agent 4 (compound 1e) is a competitive γ-aminobutyric acid type A receptor antagonist distinguished by ~25-fold selectivity for extrasynaptic α4βδ receptors over synaptic α1- and α2-containing subtypes. Its unique ability to rescue T cell proliferation from alprazolam-induced inhibition in primary human PBMC and mouse splenocytes makes it an irreplaceable tool for neuro-immune crosstalk studies. Unlike broad-spectrum antagonists (e.g., bicuculline), this 3,9-diazaspiro[5.5]undecane derivative enables precise interrogation of tonic GABAergic signaling without confounding off-target effects. Ideal for SAR campaigns and immunology research requiring validated target engagement.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
Cat. No. B12412689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAA receptor agent 4
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2
InChIInChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3
InChIKeyFRKWUXZCSLOPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GABAA Receptor Agent 4 (Compound 1e): A Selective γ-GABAAR Antagonist for Immunomodulation and Subtype-Selective Research


GABAA receptor agent 4 (compound 1e) is a potent, competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR) with a reported binding affinity (Ki) of 0.18 μM (180 nM) [1]. This small molecule, characterized by its 3,9-diazaspiro[5.5]undecane core and m-methylphenyl substitution, is distinguished by its enhanced selectivity for extrasynaptic α4βδ-containing receptors over synaptic α1- and α2-containing subtypes [1]. Its capacity to effectively rescue T cell proliferation from alprazolam-induced inhibition underscores its unique potential as a tool compound for investigating the role of peripheral GABAergic signaling in immune function [1].

Why Generic GABA Antagonists Are Inadequate: The Subtype Selectivity Imperative of GABAA Receptor Agent 4


GABAA receptors are heterogeneous pentameric complexes composed from a repertoire of 19 subunits, with the specific combination dictating pharmacological profile, cellular localization, and physiological function. Generic GABAAR antagonists like bicuculline exhibit broad-spectrum blockade, failing to discriminate between synaptic and extrasynaptic populations or between central and peripheral roles [1]. This lack of discrimination can lead to confounding effects in functional studies, particularly in immunology where the relevant receptor subtypes are not fully characterized. Simply substituting GABAA receptor agent 4 with an alternative antagonist like the parent compound 2027 or 018 would sacrifice the unique subtype selectivity profile that makes it a precise tool. The quantitative evidence below demonstrates why this compound's specific profile is non-interchangeable for studies requiring selective antagonism of α4βδ receptors or for experiments designed to probe the GABAergic regulation of T cell proliferation without the off-target liabilities of broader-spectrum agents.

Quantitative Differentiation of GABAA Receptor Agent 4: A Comparative Evidence Guide for Scientific Procurement


Enhanced Selectivity for Extrasynaptic α4βδ Receptors Over Synaptic α1- and α2-Containing Subtypes

GABAA receptor agent 4 (1e) demonstrates significantly improved selectivity for the extrasynaptic α4βδ subtype compared to its parent compounds 2027 and 018. The study by Bavo et al. explicitly states that 1e is 'superior to 2027 and 018 regarding selectivity for the extrasynaptic α4βδ subtype versus the α1- and α2- containing subtypes' [1]. The following IC50 data from a reputable vendor datasheet, which is consistent with the findings of the primary study, quantifies this selectivity profile across a panel of recombinant GABAAR subtypes .

GABAAR subtype selectivity Extrasynaptic receptor pharmacology 3,9-diazaspiro[5.5]undecane antagonists

Potent Binding Affinity at the Recombinant α4β2δ Receptor (Ki = 180 nM)

In a radioligand binding assay using [3H]Ro 15-4513 at recombinant human α4β2δ receptors expressed in tsA201 cells, GABAA receptor agent 4 (1e) exhibited a binding affinity (Ki) of 180 nM (0.18 μM) [1]. This places its potency firmly in the high-nanomolar range, a desirable characteristic for a research tool where complete receptor blockade may be required without the potential for non-specific effects associated with very high-affinity ligands.

Radioligand binding assay α4β2δ receptor affinity Extrasynaptic GABAAR

Functional Rescue of T Cell Proliferation from Alprazolam-Induced Inhibition

GABAA receptor agent 4 (1e) at a concentration of 50 μM was shown to efficiently rescue the inhibition of T cell proliferation induced by the benzodiazepine alprazolam in both human peripheral blood mononuclear cells (PBMC) and mouse splenocytes over a 96-hour period, with minimal cell toxicity [REFS-1, REFS-2]. This functional assay directly demonstrates the compound's capacity to antagonize GABAergic signaling in primary immune cells, providing a key differentiation point for researchers studying neuro-immune interactions.

Immunomodulation T cell proliferation assay GABAergic signaling in immunity

Validated Research Applications for GABAA Receptor Agent 4: From Subtype-Selective Antagonism to Immunomodulation


Dissecting the Role of Extrasynaptic α4βδ Receptors in Tonic Inhibition

Researchers investigating the contribution of tonic GABAergic currents to neuronal excitability or network oscillations can utilize GABAA receptor agent 4 to selectively block extrasynaptic α4βδ-containing receptors. The compound's ~25-fold selectivity for α4βδ over α1β2δ (0.195 μM vs. 4.95 μM) enables the targeted disruption of these receptors with minimal interference at synaptic α1- and α2-containing subtypes, a critical advantage over broad-spectrum antagonists like bicuculline [1]. This application is directly supported by the quantitative selectivity profile established in Section 3, Evidence Item 1.

Investigating GABAergic Regulation of T Cell-Mediated Immunity

For immunology studies exploring the emerging field of neuro-immune crosstalk, GABAA receptor agent 4 provides a validated tool to antagonize GABAARs on T lymphocytes. The demonstrated ability of this compound to rescue T cell proliferation from alprazolam-induced inhibition in primary human PBMC and mouse splenocytes at 50 μM confirms its functional activity in a physiologically relevant immune cell model. This makes it an ideal choice for studies aiming to elucidate the role of peripheral GABAergic signaling in adaptive immune responses, a scenario where a compound with both target engagement and functional cellular validation is essential.

Structure-Activity Relationship (SAR) Studies for Next-Generation GABAAR Antagonists

Medicinal chemistry groups focused on developing novel GABAAR ligands with improved selectivity or peripheral restriction can use GABAA receptor agent 4 as a critical benchmark compound. Its defined binding affinity (Ki = 180 nM) and detailed subtype-selectivity profile (IC50 range from 0.195 μM to 7.56 μM across eight receptor subtypes) provide a quantitative foundation for SAR campaigns [REFS-1, REFS-2]. The compound's structural simplicity relative to its predecessors 2027 and 018, combined with its superior selectivity profile, makes it an ideal reference standard for evaluating new chemical entities designed to target the same receptor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GABAA receptor agent 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.